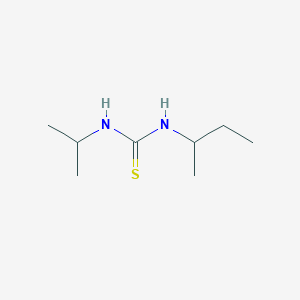

N-Butan-2-yl-N'-propan-2-ylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

54088-58-3 |

|---|---|

Molecular Formula |

C8H18N2S |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-butan-2-yl-3-propan-2-ylthiourea |

InChI |

InChI=1S/C8H18N2S/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H2,9,10,11) |

InChI Key |

QFGONZUOOBRNMD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=S)NC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Butan 2 Yl N Propan 2 Ylthiourea

General Principles of Thiourea (B124793) Compound Synthesis

The synthesis of thiourea derivatives is a cornerstone of organosulfur chemistry, with several robust methods being widely adopted. The most prevalent and direct approach involves the reaction of an isothiocyanate with a primary or secondary amine. nih.gov This method is known for its efficiency and high atom economy.

Alternative strategies include the reaction of amines with carbon disulfide. organic-chemistry.org This process typically involves an initial step to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent or reacted with another amine to yield the thiourea derivative. nih.govkiku.dk Modern advancements have introduced one-pot syntheses where an amine, carbon disulfide, and a desulfurizing agent are combined to produce the target thiourea efficiently. researchgate.net Furthermore, continuous-flow synthesis has emerged as a powerful technique for the production of thioureas, offering enhanced control over reaction parameters and improved safety for hazardous reactions. nih.gov

Optimized Synthetic Routes to N-Butan-2-yl-N'-propan-2-ylthiourea

The most direct and optimized synthetic route to this compound is achieved through the reaction between sec-butyl isothiocyanate and isopropylamine. This pathway is a specific example of the general reaction between an isothiocyanate and an amine, valued for its straightforward nature and high selectivity.

Reaction Mechanisms and Mechanistic Pathways (e.g., reaction between isothiocyanate and amino compounds)

The formation of this compound proceeds via a nucleophilic addition mechanism. The key steps are outlined below:

Nucleophilic Attack: The nitrogen atom of isopropylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S) in sec-butyl isothiocyanate.

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate. The electrons from the carbon-sulfur double bond are pushed onto the sulfur atom, creating a thiolate anion, while the attacking nitrogen atom initially bears a positive charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen atom to the nitrogen atom of the original isothiocyanate moiety.

Final Product: The process concludes with the formation of the stable, neutral this compound molecule.

This reaction is generally irreversible and proceeds cleanly to the desired product under appropriate conditions.

Precursor Design and Selection for Regio- and Stereoselectivity

The selection of precursors is critical for the unambiguous synthesis of the target compound.

Precursor 1: sec-Butyl isothiocyanate (systematic name: 2-isothiocyanatobutane). nih.gov This molecule provides the N-butan-2-yl portion of the final product.

Precursor 2: Isopropylamine (systematic name: propan-2-amine). This amine provides the N'-propan-2-yl fragment.

Regioselectivity: The reaction is inherently regioselective. The nucleophilic nitrogen of the amine will exclusively attack the central carbon of the isothiocyanate group, ensuring the correct connectivity of the final product.

Stereoselectivity: The this compound compound possesses a chiral center at the second carbon of the butyl group. To synthesize a specific enantiomer ((R) or (S)), it is imperative to use the corresponding enantiomerically pure precursor, i.e., (R)-sec-butyl isothiocyanate or (S)-sec-butyl isothiocyanate. If a racemic mixture of sec-butyl isothiocyanate is used as the starting material, the reaction will result in a racemic mixture of the final thiourea product.

Reaction Conditions and Parameter Optimization (e.g., temperature, solvent selection, atmosphere control)

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time. The reaction between an isothiocyanate and an amine is typically robust and can proceed under various conditions.

| Parameter | Typical Conditions & Considerations |

| Solvent | Common choices include aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), or Dimethylformamide (DMF). researchgate.netnih.gov The choice depends on reactant solubility and ease of removal post-reaction. |

| Temperature | The reaction is often exothermic and can be run at temperatures ranging from 0 °C (to control the initial reaction rate) to room temperature or even reflux to ensure completion. nih.govgoogle.com A common approach is to add the amine dropwise to a cooled solution of the isothiocyanate. |

| Concentration | Reactant concentrations typically range from 0.1 M to 1.0 M. Higher concentrations can accelerate the reaction but may require more efficient heat dissipation. |

| Atmosphere | While many syntheses can be performed under a normal atmosphere, using an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture or oxygen, especially if the reagents are of high purity or the scale is small. bibliotekanauki.pl |

| Catalyst | This specific reaction between an isothiocyanate and an amine generally does not require a catalyst. nih.gov |

| Reaction Time | Monitoring by techniques like Thin-Layer Chromatography (TLC) or HPLC is used to determine completion, which can range from a few hours to overnight depending on the scale, temperature, and reactivity of the substrates. nih.gov |

Purification and Isolation Techniques for this compound

Following the reaction, the crude product must be isolated and purified to remove any unreacted starting materials, by-products, or solvents.

A typical workup procedure involves removing the reaction solvent under reduced pressure using a rotary evaporator. If the product is a solid, it may crystallize directly from the reaction mixture upon cooling or concentration and can be isolated by simple filtration. nih.gov In other cases, an extractive workup with an aqueous wash might be employed before solvent evaporation. google.com

Chromatographic Separation Methodologies (e.g., flash column chromatography, HPLC)

Chromatography is the most powerful and widely used technique for the purification of thiourea derivatives.

Flash Column Chromatography: This is the standard method for preparative scale purification in a laboratory setting. nih.gov

Stationary Phase: Silica gel is the most common stationary phase.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used to elute the compound from the column. A typical gradient system might start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The exact ratio is determined by preliminary analysis using TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity assessment and for semi-preparative or preparative scale purification. Given the polar nature of the thiourea functional group, specific column and mobile phase selections are important for achieving good separation. chromforum.org

| HPLC Parameter | Typical Conditions & Considerations |

| Stationary Phase (Column) | While standard C18 columns can be used, they may provide insufficient retention for polar thioureas. chromforum.org Columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases (e.g., ACE AQ), are often more effective. chromforum.org HILIC (Hydrophilic Interaction Liquid Chromatography) or Normal Phase (Silica, Cyano) columns are also excellent alternatives. chromforum.org |

| Mobile Phase | A mixture of water and an organic modifier like acetonitrile or methanol (B129727) is typically used. sielc.com For reversed-phase chromatography, a buffer such as phosphoric acid or formic acid is often added to the aqueous phase to control the ionization state of the analyte and improve peak shape. sielc.com |

| Detection | UV detection is standard, with a detection wavelength typically set around 200-240 nm where the thiocarbonyl group absorbs. sielc.comsielc.com |

Crystallization Techniques for High Purity Product

The purification of this compound to a high degree of purity is critical for its subsequent applications. Crystallization is the most common and effective method to achieve this. The choice of solvent is paramount for successful recrystallization, with the ideal solvent dissolving the compound well at elevated temperatures but poorly at lower temperatures.

For N,N'-dialkylthioureas, common solvents for recrystallization include ethanol, acetone, and mixtures such as hexane/acetone or hexane/ethyl acetate. rochester.edu The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. If colored impurities are present, activated charcoal can be added to the hot solution, which is then filtered to remove the charcoal and any insoluble impurities. acs.orgnih.gov

Slow cooling of the filtrate allows for the formation of well-defined crystals, as the solubility of the thiourea decreases. Rapid cooling should be avoided as it can lead to the precipitation of impurities along with the product. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried. acs.org

For instances where a single solvent does not provide adequate separation, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals. rochester.edureddit.com

Table 1: Common Solvents for Recrystallization of Thiourea Derivatives

| Solvent/Solvent System | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar | A versatile solvent for many thiourea derivatives. |

| Acetone | 56 | Polar Aprotic | Good for dissolving many organic compounds. |

| Hexane/Acetone | Varies | Nonpolar/Polar | A common mixed-solvent system for fine-tuning solubility. |

| Hexane/Ethyl Acetate | Varies | Nonpolar/Polar | Another effective mixed-solvent system. rochester.edu |

| Water | 100 | Very Polar | Generally used for more polar thiourea derivatives or their salts. |

Green Chemistry Approaches in Thiourea Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of thioureas has also been a subject of green chemistry initiatives, focusing on reducing hazardous waste and energy consumption.

One significant green approach is the use of water as a reaction solvent, which is non-toxic, non-flammable, and readily available. rsc.orgrsc.org While the solubility of this compound in water is expected to be low, the synthesis of other thioureas has been successfully carried out in aqueous media, often with the aid of catalysts or by heating. rsc.orgrsc.org

Another green strategy involves the development of one-pot syntheses, which reduce the number of reaction and purification steps, thereby minimizing solvent usage and waste generation. For instance, the synthesis of unsymmetrical thioureas can be achieved in a one-pot process from amines and carbon disulfide using reagents that are less hazardous than traditional methods. researchgate.net

The use of alternative and less toxic reagents is also a key aspect of green thiourea synthesis. For example, methods have been developed that avoid the use of highly toxic and volatile reagents like thiophosgene, instead opting for safer alternatives. researchgate.net Furthermore, solvent-free reaction conditions have been explored for some thiourea syntheses, which completely eliminate the need for a reaction solvent, leading to a cleaner and more efficient process. researchgate.net Research into catalytic methods, including the use of metal salts or organocatalysts, aims to improve reaction efficiency and reduce the amount of reagents required. wvu.edu

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Thioureas

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Often uses volatile organic compounds (VOCs) | Prefers water, deep eutectic solvents, or solvent-free conditions. rsc.orgrsc.org |

| Reagents | May involve toxic reagents like thiophosgene. | Focuses on using less hazardous starting materials and catalysts. researchgate.net |

| Process | Often involves multiple steps with intermediate purification. | Aims for one-pot reactions to reduce steps and waste. researchgate.net |

| Energy | May require high temperatures and long reaction times. | Seeks to use milder reaction conditions and catalysts to save energy. wvu.edu |

Advanced Spectroscopic and Structural Characterization of N Butan 2 Yl N Propan 2 Ylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the definitive structural determination of N-Butan-2-yl-N'-propan-2-ylthiourea. By analyzing the magnetic properties of its atomic nuclei, detailed information regarding the molecular framework can be obtained. Due to the absence of specific published experimental data for this compound, the following analysis is based on data from the closely related and structurally analogous compound, N,N'-diisopropylthiourea. chemicalbook.comguidechem.com

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides critical insights into the hydrogen environments within the molecule. In a typical ¹H NMR spectrum of a related compound like N,N'-diisopropylthiourea, distinct signals corresponding to the different types of protons are observed. chemicalbook.com The N-H protons of the thiourea (B124793) moiety generally appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The methine (CH) proton of the isopropyl group, being adjacent to the nitrogen atom, is expected to resonate downfield, typically appearing as a multiplet due to coupling with the neighboring methyl protons. The methyl (CH₃) protons of the isopropyl group would present as a doublet, a result of spin-spin coupling with the methine proton.

For this compound, the spectrum would be slightly more complex. The propan-2-yl group would exhibit signals similar to the diisopropyl analogue. The butan-2-yl group would show a methine proton signal, two distinct methylene (B1212753) (CH₂) proton signals, and a terminal methyl (CH₃) proton signal, each with characteristic chemical shifts and coupling patterns that would allow for their unambiguous assignment.

Table 1: Representative ¹H NMR Data for an Analogous N,N'-Dialkylthiourea (N,N'-Diisopropylthiourea in CDCl₃) chemicalbook.com

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| N-H | Variable (broad s) | Broad Singlet |

| CH (isopropyl) | ~ 4.0 - 4.5 | Multiplet |

| CH₃ (isopropyl) | ~ 1.2 - 1.4 | Doublet |

Note: This table is based on data for an analogous compound and serves as a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The most downfield signal is characteristically that of the thiocarbonyl (C=S) carbon, typically appearing in the range of 180-190 ppm. spectrabase.com The carbon atoms directly bonded to nitrogen (the methine carbons of the butan-2-yl and propan-2-yl groups) will resonate at a lower field compared to the other aliphatic carbons due to the deshielding effect of the electronegative nitrogen atom. The remaining methyl and methylene carbons of the alkyl chains will appear at higher fields.

Table 2: Representative ¹³C NMR Data for Analogous N,N'-Dialkylthioureas chemicalbook.comchemicalbook.com

| Functional Group | Chemical Shift (ppm) (N,N'-Diethylthiourea) chemicalbook.com | Chemical Shift (ppm) (1,3-Dibutyl-2-thiourea) chemicalbook.com |

| C=S | ~ 182 | ~ 182 |

| CH₂ (next to N) | ~ 43 | ~ 47 |

| CH₂ | - | ~ 31 |

| CH₃ | ~ 14 | ~ 20 |

| CH₃ (terminal) | - | ~ 13 |

Note: This table is based on data for analogous compounds and serves as a representative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unequivocally establish the bonding network within this compound, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, a cross-peak between the methine proton and the methyl protons of the propan-2-yl group would confirm their connectivity. Similarly, correlations between the protons of the butan-2-yl chain would be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands that are indicative of its structure. The N-H stretching vibrations are typically observed as a broad band in the region of 3200-3400 cm⁻¹. rsc.org The sharpness and exact position of this band can be influenced by hydrogen bonding. The C-H stretching vibrations of the alkyl groups (butan-2-yl and propan-2-yl) appear in the 2850-3000 cm⁻¹ region.

One of the most diagnostic regions for thioureas is the so-called "thiourea bands," which arise from mixed vibrations of C-N stretching, N-H bending, and C=S stretching. These bands are typically found in the 1400-1600 cm⁻¹ range. The C=S stretching vibration itself is often a weaker band and can be found over a broader range, sometimes coupled with other vibrations, but is generally expected around 700-850 cm⁻¹.

Table 3: General FT-IR Absorption Bands for N,N'-Dialkylthioureas rsc.orgacs.orgwho.int

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| N-H Bend / C-N Stretch | 1500 - 1600 |

| C-N Stretch / N-H Bend | 1300 - 1400 |

| C=S Stretch | 700 - 850 |

Note: This table represents typical ranges for this class of compounds.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric and non-polar vibrations. For this compound, the C=S stretching vibration, which may be weak in the IR spectrum, often gives rise to a more intense signal in the Raman spectrum. daneshyari.comnih.gov The symmetric C-N stretching vibrations and the deformations of the carbon skeleton are also readily observed. Raman spectroscopy can be a powerful tool for studying intermolecular interactions, such as hydrogen bonding, and for analyzing the conformational properties of the molecule in different states. researchgate.netresearchgate.net The analysis of the low-frequency region in the Raman spectrum can provide information about the lattice vibrations in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the chemical formula C₈H₁₈N₂S, the theoretical exact mass can be calculated.

Based on the monoisotopic masses of the constituent elements (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. This precise mass measurement from an HRMS experiment would serve to confirm the elemental formula of the synthesized compound, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Isotopic Distribution for [C₈H₁₈N₂S+H]⁺

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 175.1269 | 100.00 |

| 176.1302 | 9.87 |

| 177.1264 | 4.57 |

This table represents a theoretical calculation and is not based on experimental data for the specific compound.

Fragmentation Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. For this compound, characteristic fragmentation patterns would be expected based on the cleavage of the alkyl chains and the thiourea core.

Common fragmentation pathways for N,N'-dialkylthioureas include α-cleavage and β-cleavage relative to the nitrogen atoms. The fragmentation of the sec-butyl and isopropyl groups would lead to the formation of specific carbocations. For instance, the loss of a propyl or butyl radical would result in significant fragment ions. The analysis of these fragments helps to piece together the original molecular structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [M-CH₃]⁺ | C₇H₁₅N₂S⁺ | 159 |

| [M-C₂H₅]⁺ | C₆H₁₃N₂S⁺ | 145 |

| [M-C₃H₇]⁺ | C₅H₁₁N₂S⁺ | 131 |

| [M-C₄H₉]⁺ | C₄H₉N₂S⁺ | 117 |

| [C₃H₇N₂S]⁺ | Isopropylthiourea fragment | 103 |

This table is based on theoretical fragmentation patterns and not on experimental data for the specific compound.

Single Crystal X-ray Diffraction Analysis of this compound

Crystal Growth and Quality Assessment for Diffraction Studies

The first and often most challenging step in single-crystal X-ray diffraction is the growth of high-quality single crystals. For a compound like this compound, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution would be employed.

Once crystals are obtained, their quality must be assessed. This is usually done using an optical microscope to check for a uniform shape, lack of visible defects, and appropriate size (typically 0.1-0.3 mm in each dimension). The crystal's diffraction quality would then be preliminarily checked using an X-ray diffractometer.

Crystallographic Data Collection and Refinement Methodologies

A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. carleton.edu The collected data consists of a set of reflections, each with a specific intensity and position.

The raw diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This refinement process adjusts the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for the specific compound.

Analysis of Molecular Geometry and Conformational Features

The refined crystal structure would provide a wealth of information about the molecular geometry of this compound. Key parameters such as the C=S bond length and the C-N bond lengths within the thiourea core would be determined with high precision. The planarity of the thiourea unit and the torsion angles involving the sec-butyl and isopropyl substituents would reveal the molecule's preferred conformation in the solid state.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom, would be crucial for understanding the crystal packing and the supramolecular architecture. These interactions play a significant role in determining the physical properties of the compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data focusing solely on the chemical compound this compound, specifically concerning its advanced spectroscopic and structural characterization, remains largely unavailable in the public domain. Efforts to locate specific research findings on the elucidation of its intermolecular interactions, crystal packing motifs, and other advanced characterization techniques such as UV-Vis spectroscopy did not yield dedicated studies for this particular molecule.

The scientific community extensively studies thiourea derivatives due to their diverse applications in fields such as medicinal chemistry, materials science, and catalysis. This research often includes detailed structural analysis using single-crystal X-ray diffraction to understand intermolecular forces like hydrogen bonding and π-π stacking, which govern the supramolecular architecture. Spectroscopic techniques, including UV-Vis spectroscopy, are also routinely employed to investigate electronic transitions within these molecules.

However, it appears that this compound has not been the specific subject of such detailed published research. While general principles of intermolecular interactions and spectroscopic behavior of thioureas are well-established, the strict focus on this individual compound as requested cannot be fulfilled with the currently accessible scientific literature.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth discussion on the specific intermolecular interactions and UV-Vis spectroscopic properties of this compound is not possible at this time. The absence of specific data prevents the creation of the requested scientifically accurate and detailed content for the outlined sections.

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl N Propan 2 Ylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of N-Butan-2-yl-N'-propan-2-ylthiourea. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 D |

Note: The values in this table are representative and would be determined from specific DFT calculations.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful method for determining the most stable three-dimensional structure of this compound. researchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries often correspond to the lowest energy conformer of the molecule.

Conformational analysis of this compound involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. This is particularly important for a flexible molecule with rotatable bonds, such as the butyl and propyl groups attached to the thiourea (B124793) core. The relative energies of different conformers determine their population at a given temperature and can influence the compound's biological activity and physical properties. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.68 | N-C-N | 117.5 |

| C-N1 | 1.35 | C-N-C | 125.0 |

| C-N2 | 1.35 | S-C-N1 | 121.2 |

| N1-C(butyl) | 1.47 | S-C-N2 | 121.3 |

| N2-C(propyl) | 1.47 |

Note: The values in this table are typical for thiourea derivatives and would be confirmed by DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformational landscapes and the dynamics of conformational changes. doi.org

For this compound, MD simulations can illustrate how the alkyl chains fold and move in different solvent environments. This information is crucial for understanding how the molecule might interact with a biological receptor or how it behaves in solution. The stability of intramolecular hydrogen bonds and other non-covalent interactions can also be assessed through these simulations. doi.org

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Profiling

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For this compound, Hirshfeld analysis can provide a detailed breakdown of the types and relative importance of intermolecular interactions, such as hydrogen bonds (N-H···S), and van der Waals forces. nih.gov The 2D fingerprint plots derived from this analysis offer a quantitative summary of these interactions, highlighting the key forces that govern the crystal packing. nih.gov The analysis of voids within the crystal lattice can also provide insights into the packing efficiency. mdpi.com

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 65.2 |

| S···H | 18.5 |

| C···H | 10.3 |

| N···H | 6.0 |

Note: The percentage contributions are illustrative for a molecule of this type and would be determined from a crystal structure and subsequent Hirshfeld analysis.

Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of this compound, which can be compared with experimental data to validate the calculated structure.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical NMR data can aid in the assignment of experimental spectra. doi.org

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. These theoretical infrared (IR) spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic vibrational modes, such as the C=S stretch and N-H bends. doi.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. doi.org This can help in understanding the electronic structure and identifying transitions like n→π* and π→π*. doi.org

Structure-Activity/Reactivity Relationships (SAR) from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. longdom.org From a computational perspective, various molecular descriptors can be calculated for this compound to build such models. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP).

By developing a QSAR model for a series of related thiourea compounds, it is possible to predict the activity of this compound and to guide the design of new derivatives with enhanced properties. mdpi.comatlantis-press.com These models are valuable in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing. nih.govnih.gov

No Scientific Data Available for this compound Coordination Chemistry

A thorough search of scientific databases and literature reveals no specific studies on the coordination chemistry of the compound This compound . Consequently, an article detailing its metal complexes, as per the requested outline, cannot be generated with scientific accuracy at this time.

General information on the coordination behavior of thiourea ligands suggests that this compound would likely act as a monodentate or bidentate ligand, coordinating to metal ions through its sulfur and/or nitrogen atoms. The steric bulk of the sec-butyl and isopropyl groups would be expected to influence the coordination geometry and stability of any potential complexes. However, without experimental data, any discussion of specific coordination modes, bond lengths, bond angles, and the properties of its complexes with transition or main group metals would be hypothetical.

To provide a scientifically sound article, published research focusing specifically on this compound is necessary. This would include experimental details on its synthesis, its reactions with various metal salts, and the spectroscopic and crystallographic characterization of the resulting products. In the absence of such literature, the generation of a detailed and factual article as requested is not possible.

Coordination Chemistry of N Butan 2 Yl N Propan 2 Ylthiourea and Its Metal Complexes

Coordination Modes and Geometries of N-Butan-2-yl-N'-propan-2-ylthiourea Complexes

Octahedral, Square Planar, and Other Geometries

The geometry of metal complexes formed with N,N'-disubstituted thiourea (B124793) ligands is influenced by several factors, including the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

Octahedral Geometry: In some instances, nickel(II) complexes with related thiosemicarbazone ligands have been found to adopt a distorted octahedral geometry. researchgate.net This geometry is also suggested for certain cobalt(II) complexes where the ligand acts as a dibasic tetradentate donor.

Square Planar Geometry: Square planar geometry is observed in some nickel(II) and copper(II) complexes. rsc.orgworktribe.comnih.gov For instance, the complex (L2c)2Ni2, where L2c is a related N,N'-disubstituted thiourea ligand, exhibits a square planar arrangement around the Ni(II) center. rsc.orgworktribe.comnih.gov Similarly, some copper(II) complexes with two monodentate thiourea ligands and two chloride anions also adopt a stable planar geometry.

Tetrahedral Geometry: Copper(I) and zinc(II) complexes with these types of ligands often exhibit a distorted tetrahedral geometry. rsc.orgworktribe.comnih.gov For example, the complex [(L1a)2Cu]ClO4 shows a distorted tetrahedral arrangement around the Cu(I) ion. rsc.orgworktribe.comnih.gov

Trigonal Planar Geometry: In less common cases, a trigonal planar geometry can be adopted, as seen in the copper(I) complex [(L3b)CuClO4]. rsc.orgworktribe.comnih.gov

Here is an interactive data table summarizing the observed geometries for various metal complexes with N,N'-disubstituted thiourea ligands:

| Metal Ion | Ligand System | Observed Geometry | Reference |

| Ni(II) | N(4),N(4)-(butane-1,4-diyl)thiosemicarbazone | Distorted Octahedral | researchgate.net |

| Co(II) | Dibasic tetradentate thiourea derivative | Octahedral | |

| Ni(II) | N,N'-disubstituted thiourea | Square Planar | rsc.orgworktribe.comnih.gov |

| Cu(II) | N,N'-disubstituted thiourea | Square Planar | rsc.orgworktribe.comnih.gov |

| Cu(I) | N,N'-disubstituted thiourea | Distorted Tetrahedral | rsc.orgworktribe.comnih.gov |

| Zn(II) | N,N'-disubstituted thiourea | Distorted Tetrahedral | rsc.orgworktribe.comnih.gov |

| Cu(I) | N,N'-disubstituted thiourea | Trigonal Planar | rsc.orgworktribe.comnih.gov |

Role of Thiourea Moiety in Metal Binding

The thiourea moiety (-NH-C(S)-NH-) is central to the coordinating ability of this compound. The sulfur atom is the primary donor site, readily forming bonds with a variety of metal ions. researchgate.net This is evidenced by changes in the C=S stretching frequency in the infrared spectra upon complexation. utm.my

In many cases, the thiourea ligand acts as a monodentate donor through the sulfur atom. mdpi.com However, it can also behave as a bidentate chelating ligand, coordinating through both the sulfur and one of the nitrogen atoms, particularly after deprotonation of an N-H group. mdpi.com This chelation leads to the formation of stable ring structures within the complex. The coordination behavior is also influenced by the nature of the substituents on the nitrogen atoms, which can affect the electron density on the sulfur and nitrogen atoms and introduce steric constraints.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes with this compound are intrinsically linked to their geometric and electronic structures.

The electronic properties are often investigated using techniques such as UV-Vis spectroscopy, which reveals electronic transitions within the complex. rsc.orgutm.my These transitions can include π–π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands. utm.my The position and intensity of these bands provide insights into the electronic structure of the complex.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, ESR)

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the thiourea ligand. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) stretching frequency upon complexation. utm.mymdpi.com For instance, in one study, the ν(C=S) stretching frequency of the free ligand was observed at 707 cm⁻¹, and this band shifted to lower wavenumbers upon complexation. mdpi.com Changes in the ν(N-H) and ν(C-N) stretching frequencies can also provide evidence of coordination and deprotonation. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes. The spectra typically show π–π* transitions originating from the ligand, which may be shifted upon coordination. utm.my More importantly, the appearance of new absorption bands in the visible region often indicates the formation of metal-to-ligand charge transfer (MLCT) transitions, confirming the formation of the complex. utm.my

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) and nickel(II). The ESR spectrum can provide detailed information about the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Below is a data table summarizing the key spectroscopic signatures observed upon complexation of N,N'-disubstituted thioureas with metal ions:

| Spectroscopic Technique | Key Observation | Interpretation | Reference |

| Infrared (IR) | Shift in ν(C=S) stretching frequency | Coordination via the sulfur atom | utm.mymdpi.com |

| Infrared (IR) | Changes in ν(N-H) and ν(C-N) frequencies | Involvement of nitrogen in coordination or deprotonation | mdpi.comresearchgate.net |

| UV-Visible (UV-Vis) | Shift in ligand-based π–π* transitions | Perturbation of ligand electronic structure upon coordination | utm.my |

| UV-Visible (UV-Vis) | Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands | Formation of a coordinate bond between metal and ligand | utm.my |

Structural Characterization of Metal Complexes via X-ray Crystallography

X-ray diffraction studies on related N,N'-disubstituted thiourea complexes have revealed a variety of coordination geometries, as discussed in section 5.3.1. rsc.orgworktribe.comnih.gov These studies have confirmed the coordination of the thiourea ligand through the sulfur atom and, in some cases, through both sulfur and nitrogen atoms. rsc.orgworktribe.comnih.gov

For example, crystal structures have been determined for complexes with distorted tetrahedral, square planar, and trigonal planar geometries. rsc.orgworktribe.comnih.gov In some cases, unexpected molecular rearrangements or ligand cleavage have been observed during the complexation reaction and have been elucidated through X-ray crystallography. rsc.orgworktribe.comnih.gov The solid-state structures also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal. researchgate.net

Advanced Chemical Applications and Derived Materials of N Butan 2 Yl N Propan 2 Ylthiourea

N-Butan-2-yl-N'-propan-2-ylthiourea as a Synthetic Synthon

As a synthetic synthon, the molecule offers multiple reactive sites that can be exploited to construct more complex chemical architectures. The thiourea (B124793) moiety is particularly versatile, participating in a wide array of chemical transformations.

Thioureas are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. nih.gov The thiocarbonyl group and the adjacent nitrogen atoms can react with various electrophiles and nucleophiles to form rings. For instance, thioureas are used as building blocks for heterocycles like pyrimidines, thiazoles, and quinazolines. researchgate.net The synthesis often involves the reaction of the thiourea with bifunctional reagents. A general approach is the condensation of a thiourea derivative with a compound containing two electrophilic centers, leading to cyclization.

Acyl isothiocyanates, which are key intermediates in the synthesis of many thioureas, are themselves highly reactive and can be used to produce a variety of nitrogen- and sulfur-containing heterocycles. nih.govresearchgate.net Domino reactions involving thiourea derivatives and aryl amines have been shown to be an effective method for producing complex heterocyclic systems like N-3-aryl-N-1-(2-phenylquinazolin-4-yl)thioureas in a single synthetic operation. researchgate.net While specific literature detailing the use of this compound for a particular heterocycle is scarce, its fundamental structure makes it a suitable candidate for such transformations, analogous to other disubstituted thioureas. For example, reactions with α-halo ketones could yield aminothiazole derivatives, and reactions with malonic esters could lead to thiobarbiturates.

The presence of a stereocenter in the sec-butyl group of this compound makes it an inherently chiral molecule. This chirality is of significant interest in the field of asymmetric organocatalysis. Chiral thioureas have emerged as powerful catalysts for a multitude of stereoselective reactions. nih.gov Their catalytic activity stems from the ability of the thiourea moiety to act as a strong hydrogen-bond donor. nih.gov This allows the catalyst to activate and orient an electrophile, while a basic site elsewhere on the catalyst or a co-catalyst activates the nucleophile, facilitating a highly controlled, enantioselective transformation.

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a Brønsted/Lewis basic site (such as an amino group), are particularly effective. jst.go.jp They can achieve synchronous activation of both the nucleophile and the electrophile. jst.go.jp This dual activation model has been successfully applied to a wide range of important chemical reactions.

The table below summarizes key stereoselective reactions where chiral thiourea frameworks have been successfully employed as organocatalysts.

| Reaction Type | Catalyst Type | Role of Thiourea | Achieved Outcome | Reference(s) |

| Michael Addition | (R,R)-1,2-diphenylethylenediamine-derived thiourea | Activates nitroalkene electrophile via hydrogen bonding. | High yields and enantioselectivities for Michael adducts. | rsc.org |

| Ring-Opening Polymerization | Chiral aminothiourea with a phosphazene base | Controls stereoselectivity during polymerization of racemic lactide. | Highly isotactic, semi-crystalline, and metal-free polylactide. | rsc.org |

| Aza-Henry Reaction | Bifunctional aminothiourea | Activates N-Boc imines for nucleophilic attack by nitroalkanes. | Diastereo- and enantioselective formation of products. | jst.go.jp |

| [2+2] Photocycloaddition | (1R,2R)-diaminocyclohexane-derived bisthiourea | Acts as a chiral template to induce asymmetry. | Enantioselective formation of cyclobutane (B1203170) rings. | acs.org |

Given that this compound is chiral, it or its derivatives could be developed into catalysts for similar stereoselective transformations, leveraging the steric and electronic properties of the sec-butyl and isopropyl groups to influence the reaction's stereochemical outcome.

This compound Derivatives and Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound can be modulated by creating derivatives, leading to compounds with tailored properties. The thiourea functional group can undergo several types of chemical reactions, including oxidation to form sulfoxides and sulfones, or substitution reactions where the thiourea group is replaced.

A common derivatization strategy involves the acylation of one of the nitrogen atoms. For example, reacting the parent thiourea with an acid chloride can yield N-acyl thiourea derivatives. nih.gov These derivatives often exhibit different chemical and biological properties compared to the starting material.

Structure-reactivity relationships are crucial for understanding and predicting the behavior of these compounds. For instance, in the context of corrosion inhibition, the electronic properties and steric bulk of substituents on the thiourea backbone significantly influence the molecule's ability to adsorb onto a metal surface and protect it from corrosion. A study on N-(pyrimidin-2-ylcarbamothioyl)benzamide and its methylated derivative showed that the presence of a methyl group improved the inhibition efficiency. researchgate.net This suggests that even subtle changes to the molecular structure can have a pronounced effect on its functional properties. The adsorption process, which dictates the inhibitory action, was found to be chemical in nature, as indicated by the analysis of Langmuir adsorption isotherms. researchgate.net

Applications in Polymer and Material Science

The incorporation of thiourea moieties into larger molecular structures is a strategy used to develop new polymers and materials with enhanced properties.

Thiourea derivatives have been successfully used as additives and curing agents for polymers, particularly epoxy resins. rsc.orggoogle.com When integrated into an epoxy matrix, these compounds can significantly improve the material's mechanical and thermal properties. For example, a thiourea-modified low molecular weight polyamide was synthesized and used as a room-temperature curing agent for epoxy resin. rsc.org The resulting cured epoxy system showed enhanced tensile strength, impact strength, and bending strength. rsc.org

Polyether thioureas with terminal primary amino groups have been patented as epoxy curing agents that yield cured resins with high tensile shear strength, high flexural strength, and high ultimate elongation. google.com The thiourea group can act as a crosslinker, helping to form a denser and more robust polymer network. sinhon-chem.com Furthermore, the presence of thiourea can improve the chemical stability and anti-aging performance of the resin. sinhon-chem.com

The table below highlights the impact of thiourea-based curing agents on the properties of epoxy resin systems.

| Thiourea-Based Curing Agent | Base Polymer | Observed Improvements in Cured Resin | Reference(s) |

| Thiourea modified low molecular polyamide (TLMPA) | E-51 Epoxy Resin | Increased tensile strength (53.8 MPa), shear strength (13.19 MPa), impact strength (52.16 kJ m⁻²), and bending strength (94.95 MPa). | rsc.org |

| Polyether thiourea | Vicinal Polyepoxide | High tensile shear strength, high flexural strength, and high ultimate elongation. | google.com |

Disubstituted thioureas are highly effective single-source precursors for the synthesis of metal sulfide (B99878) nanocrystals and thin films. nih.govnih.gov In this application, the thiourea molecule serves a dual purpose: it complexes with the metal ion and also acts as the source of sulfur upon thermal decomposition. nih.gov

The synthesis of metal sulfide nanocrystals, such as CdS or PbS, often involves the reaction of a metal carboxylate with a substituted thiourea in a high-boiling-point solvent. nih.gov The structure of the thiourea precursor is critical, as its substituents directly influence the decomposition kinetics. By systematically varying the alkyl or aryl groups on the thiourea, the reactivity can be tuned over several orders of magnitude. nih.gov This control over reaction kinetics allows for precise manipulation of the nanocrystal nucleation and growth phases, enabling the synthesis of nanocrystals with a specific, desired size and narrow size distribution. nih.govosti.gov For instance, more reactive thioureas lead to faster nucleation and can produce smaller crystals at full conversion. nih.gov

The use of this compound as a precursor would leverage the specific decomposition profile dictated by the sec-butyl and isopropyl groups to control the formation of metal sulfide nanomaterials. This approach is advantageous for producing materials with consistent batch-to-batch properties, which is crucial for applications in optoelectronics and catalysis. nih.govnih.gov

Catalytic Activities of this compound and its Coordination Complexes

The unique molecular architecture of this compound, featuring a thiocarbonyl group flanked by two nitrogen atoms and substituted with sterically significant alkyl groups (sec-butyl and isopropyl), suggests its potential utility in various catalytic applications. The presence of lone pairs on the sulfur and nitrogen atoms allows it to act as a Lewis base, while the N-H protons can serve as hydrogen-bond donors. This dual functionality is central to its potential roles in both organocatalysis and as a ligand in metal-catalyzed transformations.

Organic Catalysis (e.g., organocatalysis)

While direct studies on the organocatalytic applications of this compound are not extensively reported in the literature, the broader class of thiourea derivatives has emerged as a powerful scaffold in asymmetric organocatalysis. nih.gov These molecules are particularly effective as bifunctional catalysts, where one part of the molecule activates a nucleophile while another part activates an electrophile, often through hydrogen bonding. nih.gov

The catalytic potential of thiourea derivatives stems from the ability of the two N-H protons to form hydrogen bonds with electrophiles, enhancing their reactivity. Simultaneously, other functional groups within the catalyst can interact with the nucleophile. In the case of this compound, the thiourea moiety itself is the primary hydrogen-bond donor. The alkyl substituents, while not directly involved in the catalytic turnover, can influence the catalyst's solubility, steric environment, and chiral induction potential if a chiral variant were to be synthesized.

A notable example of the catalytic prowess of thiourea derivatives is seen in the use of N-sulfinylureas and their thio-analogs in Michael additions of aldehydes to nitroalkenes. nih.gov In such reactions, a bifunctional catalyst bearing a pyrrolidine (B122466) unit and a thiourea group can activate the aldehyde by forming an enamine, while the thiourea moiety activates the nitroalkene through hydrogen bonding. This dual activation strategy leads to high yields and enantioselectivities. nih.gov

The general mechanism for such a bifunctional thiourea catalyst is depicted below:

The amine moiety of the catalyst reacts with the aldehyde to form a nucleophilic enamine.

The thiourea part of the catalyst activates the nitroalkene via hydrogen bonding.

The enamine attacks the activated nitroalkene in a stereocontrolled manner.

Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

Although this compound lacks a secondary amine for enamine catalysis, its hydrogen-bonding capability could be harnessed in reactions where it acts as a co-catalyst or where the substrate itself possesses the necessary functionality for activation. The principles of organocatalysis suggest that this compound could be a valuable platform for the design of new catalysts.

| Catalyst Type | Reaction | Role of Thiourea Moiety | Representative Catalyst |

| Bifunctional Thiourea | Michael Addition | Hydrogen-bond activation of electrophile | N-sulfinylpyrrolidine-containing thioureas nih.gov |

| Bifunctional Phosphine | Rauhut-Currier Reaction | Hydrogen-bond activation of amine | Phosphine-thiourea catalysts |

Metal-Catalyzed Transformations (e.g., oxygen evolution reaction)

Coordination complexes of thiourea derivatives are of significant interest in the field of metal-catalyzed transformations. The sulfur and nitrogen atoms of the thiourea ligand can coordinate to a metal center, influencing its electronic properties and reactivity. While specific studies on the coordination complexes of this compound in the oxygen evolution reaction (OER) are not prominent, the broader field provides a strong basis for its potential in this area.

The OER is a critical process in water splitting for hydrogen production and in metal-air batteries. nih.gov Efficient OER catalysts are typically based on metal oxides or coordination complexes that can facilitate the multi-electron transfer process. nih.gov Nickel-based catalysts, in particular, have shown significant promise. mdpi.comresearchgate.netresearchgate.net

Coordination complexes can act as precursors for the in-situ formation of active catalytic species. For instance, nickel dithiooxamide, a coordination polymer, can be electrochemically transformed into highly crystalline γ-NiOOH, which is an active phase for the OER. mdpi.com Similarly, homoleptic Ni(II) dithiocarbamate (B8719985) complexes have been shown to be pre-catalysts for the OER, forming Ni(O)OH as the active catalyst under alkaline conditions. researchgate.net The ligand environment around the metal center plays a crucial role in determining the catalytic activity. researchgate.net

Given that this compound possesses sulfur and nitrogen donor atoms, it can form stable complexes with transition metals like nickel. The properties of such a complex would be influenced by the steric bulk of the sec-butyl and isopropyl groups, which could affect the geometry and accessibility of the metal center.

The potential catalytic cycle for an OER process involving a hypothetical nickel complex of this compound might involve the following steps:

The Ni(II) complex is oxidized to a higher oxidation state, such as Ni(III) or Ni(IV).

Water or hydroxide (B78521) ions coordinate to the high-valent nickel center.

A series of proton-coupled electron transfer steps lead to the formation of an O-O bond.

Molecular oxygen is released, and the catalyst is regenerated to its initial state.

The electronic properties imparted by the thiourea ligand would be critical in stabilizing the high-valent nickel intermediates and lowering the overpotential for the OER. While speculative, the known chemistry of thiourea-metal complexes and the demand for new OER catalysts make this a promising area for future research.

Electrochemical Investigations and Potential in Chemical Systems

The electrochemical properties of this compound and its derivatives are relevant to their potential applications in corrosion inhibition and chemical sensing. The presence of heteroatoms (N, S) and pi-electrons in the thiocarbonyl group allows for significant interactions with metal surfaces and analytes.

Corrosion Inhibition Mechanisms (general thiourea derivatives as context)

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jmaterenvironsci.comresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.net

The mechanism of corrosion inhibition by thiourea derivatives involves several key aspects:

Adsorption: The sulfur and nitrogen atoms in the thiourea molecule possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. jmaterenvironsci.comresearchgate.net This adsorption process can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bonding), with chemisorption generally providing a more robust protective layer. jmaterenvironsci.com

Surface Blocking: The adsorbed inhibitor molecules cover the active sites on the metal surface, physically blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com

Film Formation: A compact and stable film of the inhibitor on the metal surface acts as a barrier, preventing the diffusion of corrosive species to the metal and the diffusion of metal ions into the solution. jmaterenvironsci.com

The structure of the thiourea derivative significantly influences its inhibition efficiency. For this compound, the presence of the alkyl groups (sec-butyl and isopropyl) would increase the electron density on the nitrogen and sulfur atoms through an inductive effect, potentially enhancing its adsorption onto the metal surface. Furthermore, the size of these alkyl groups can increase the surface area covered by each molecule, contributing to a more effective barrier.

| Thiourea Derivative | Metal | Corrosive Medium | Inhibition Mechanism | Inhibition Efficiency (%) |

| Thiourea | Mild Steel | 1 M HCl | Mixed-type inhibitor, adsorption via S and N atoms | >90 at optimal concentration |

| N,N'-diphenylthiourea researchgate.net | Mild Steel | 0.5 M H₂SO₄ | Adsorption on metal surface | Varies with concentration |

| Phenylthiourea researchgate.net | Aluminum | NaOH solution | Adsorption via lone pair electrons | Significant reduction in corrosion |

It is important to note that at high concentrations, some thiourea derivatives can have an accelerating effect on corrosion, which is attributed to the complexation of metal ions by the inhibitor or the decomposition of the inhibitor to form corrosive species like H₂S. jmaterenvironsci.com

Development of Chemical Sensors and Ion-Selective Electrodes

The ability of thiourea derivatives to selectively bind with metal ions and other analytes makes them excellent candidates for the development of chemical sensors and ion-selective electrodes (ISEs). nih.govtsijournals.com The thiocarbonyl group and the adjacent nitrogen atoms can act as a binding site, and the interaction with an analyte can lead to a measurable optical or electrochemical signal.

Thiourea derivatives have been successfully employed as fluorescent sensors for the detection of heavy metal ions like mercury(II). nih.gov The binding of the metal ion to the thiourea moiety can cause a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for quantitative detection. nih.gov

In the context of this compound, while it may not be inherently fluorescent, it could be functionalized with a fluorophore to create a "turn-off" or "turn-on" sensor. Alternatively, its binding properties could be exploited in colorimetric sensors. For example, a ninhydrin-thiourea derivative has been used for the visual detection of copper(II) ions. tsijournals.com The complexation of Cu(II) with the thiourea derivative results in a distinct color change. tsijournals.com

Furthermore, thiourea derivatives are valuable as ionophores in the fabrication of ion-selective electrodes. nih.gov An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution. The selectivity of the electrode is determined by the ionophore incorporated into the electrode membrane. Thiourea-based ionophores have been used to create electrodes selective for various ions. scispace.com The mechanism involves the selective complexation of the target ion by the ionophore at the membrane-solution interface, which generates a potential difference that is proportional to the logarithm of the ion's activity. youtube.com

The design of an ISE based on this compound would involve incorporating it into a polymeric membrane, typically PVC, along with a plasticizer. The selectivity of such an electrode would depend on the relative binding affinities of the thiourea for different ions. The sec-butyl and isopropyl groups would influence the lipophilicity of the ionophore, which is an important factor for its retention within the membrane.

| Sensor Type | Analyte | Principle of Detection | Example Ionophore/Receptor |

| Fluorescent Sensor nih.gov | Mercury(II) | Fluorescence quenching | 1-tert-butyl-3-cyclohexylthiourea nih.gov |

| Colorimetric Sensor tsijournals.com | Copper(II) | Color change upon complexation | Ninhydrin-thiourea derivative tsijournals.com |

| Ion-Selective Electrode scispace.com | Silver(I) | Potentiometric response | Thiacrown ethers scispace.com |

Future Research Directions and Perspectives for N Butan 2 Yl N Propan 2 Ylthiourea

Emerging Methodologies in Thiourea (B124793) Chemistry and their Application

The synthesis of thiourea derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methods. These advancements can be directly applied to the future synthesis and study of N-Butan-2-yl-N'-propan-2-ylthiourea.

One of the most common methods for synthesizing unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate. In the case of this compound, this would traditionally involve reacting sec-butylamine (B1681703) with isopropyl isothiocyanate or vice-versa. Modern synthetic approaches, however, offer improvements on this classic method. For instance, the use of solid-phase synthesis or flow chemistry could enable high-throughput screening of reaction conditions to optimize the yield and purity of the target compound.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in thiourea chemistry. evitachem.com This technique often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The application of MAOS to the synthesis of this compound could provide a more efficient and environmentally friendly route to this compound.

Furthermore, the development of catalytic methods for thiourea synthesis is a growing area of interest. The use of catalysts can enable the reaction to proceed under milder conditions and with greater functional group tolerance. nih.gov Research into novel catalytic systems for the synthesis of asymmetrically substituted thioureas could pave the way for more efficient and selective production of this compound.

A summary of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Starting Materials | Potential Advantages |

| Conventional Synthesis | sec-Butylamine and Isopropyl isothiocyanate | Well-established, readily available reagents |

| Microwave-Assisted Organic Synthesis (MAOS) | sec-Butylamine and Isopropyl isothiocyanate | Reduced reaction times, higher yields |

| Catalytic Synthesis | sec-Butylamine, Isopropyl isothiocyanate, and Catalyst | Milder reaction conditions, improved selectivity |

| Flow Chemistry | sec-Butylamine and Isopropyl isothiocyanate | High-throughput screening, scalability |

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of the thiourea scaffold opens up numerous avenues for interdisciplinary research involving this compound.

Medicinal Chemistry: Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The specific lipophilic and hydrogen-bonding characteristics of this compound, conferred by the sec-butyl and isopropyl groups, could lead to unique interactions with biological targets. Future research could involve screening this compound against various cell lines and pathogens to uncover potential therapeutic applications. Molecular modeling and docking studies could be employed to predict its binding affinity to specific enzymes or receptors.

Materials Science: Thioureas can act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). The sulfur and nitrogen atoms of the thiourea moiety can coordinate with metal ions, leading to the formation of novel materials with interesting structural and functional properties. The specific steric and electronic properties of the sec-butyl and isopropyl substituents in this compound could influence the resulting material's architecture and potential applications in areas such as catalysis, gas storage, or sensing.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the N-H protons and the sulfur atom in the thiourea core are fundamental to its role in supramolecular chemistry. This compound could be investigated for its ability to form self-assembled monolayers, organogels, or act as a receptor for specific anions or neutral molecules.

An overview of potential interdisciplinary applications is provided in Table 2.

Table 2: Potential Interdisciplinary Research Areas for this compound

| Research Area | Potential Application | Key Features to Investigate |

| Medicinal Chemistry | Antimicrobial, Anticancer Agent | Biological activity screening, Structure-activity relationship studies |

| Materials Science | Ligand for MOFs and Coordination Polymers | Coordination chemistry with various metal ions, Material characterization |

| Supramolecular Chemistry | Organogelator, Anion Receptor | Self-assembly properties, Host-guest chemistry |

| Agricultural Chemistry | Herbicide, Pesticide | Evaluation of phytotoxicity and insecticidal activity |

Challenges and Innovations in the Comprehensive Research of this compound

Despite the promising avenues for research, the comprehensive study of this compound is not without its challenges.

Characterization and Analysis: A primary challenge is the current lack of detailed spectroscopic and crystallographic data for this specific compound. Future research must begin with a thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm its structure and purity. Single-crystal X-ray diffraction would be invaluable for elucidating its three-dimensional structure and intermolecular interactions in the solid state.

Solubility and Stability: The lipophilic nature of the sec-butyl and isopropyl groups might lead to poor solubility in aqueous media, which could be a hurdle for certain biological assays. Investigating its solubility in a range of solvents and developing strategies to enhance its aqueous solubility, if necessary, will be important. The stability of the compound under various conditions (pH, temperature, light) also needs to be established.

Innovations to Overcome Challenges: Innovations in analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, will be crucial for detailed characterization. To address solubility issues, formulation strategies like nanoencapsulation or the synthesis of more soluble derivatives could be explored. Furthermore, computational chemistry can play a significant role in predicting the properties of this compound, thereby guiding experimental efforts and helping to overcome potential challenges. For instance, Density Functional Theory (DFT) calculations could provide insights into its electronic structure, reactivity, and spectroscopic properties.

This compound, while currently under the radar of the scientific community, holds considerable potential for future research. By leveraging emerging synthetic methodologies, exploring interdisciplinary applications, and proactively addressing the inherent challenges, the scientific community can unlock the full potential of this intriguing molecule. A systematic and comprehensive investigation, starting with its fundamental synthesis and characterization, will be the first step towards realizing its prospective applications in diverse fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.